7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can generate a wide range of derivatives with different functional groups .
Scientific Research Applications
7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Ethyl 3-methyl 8,9-dimethyl-1-(4-methylphenyl)-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
- 7-Ethyl 3-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
Uniqueness
The uniqueness of 7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate lies in its specific arrangement of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C23H23N3O4S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
7-O-ethyl 2-O-methyl 8-methyl-4-(2-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C23H23N3O4S2/c1-5-30-21(27)19-16(3)25(17-12-7-6-8-13-17)23(31-19)26(18-14-10-9-11-15(18)2)24-20(32-23)22(28)29-4/h6-14H,5H2,1-4H3 |
InChI Key |
GVYTXWKGNFUART-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC=CC=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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